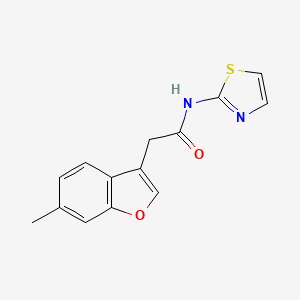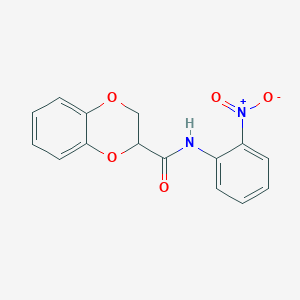![molecular formula C13H26N2O B5232744 [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5232744.png)
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol, also known as A-366, is a synthetic compound that has been developed as a selective agonist for the mu-opioid receptor. This receptor is a key target for the development of new pain medications, as it is involved in the regulation of pain perception and the modulation of the reward system in the brain. In
作用机制
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol works by binding to the mu-opioid receptor and activating it, leading to the inhibition of pain signaling in the central nervous system. This activation also leads to the release of dopamine in the brain, which is responsible for the rewarding effects of opioids. However, unlike traditional opioids, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol does not activate the beta-arrestin pathway, which is responsible for many of the negative side effects associated with opioid use, such as respiratory depression and physical dependence.
Biochemical and Physiological Effects:
Studies have shown that [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has a high affinity for the mu-opioid receptor and is able to produce potent analgesia in animal models of pain. It has also been shown to have a longer duration of action than traditional opioids, which may reduce the need for frequent dosing. Additionally, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been shown to have a reduced potential for abuse and dependence compared to traditional opioids.
实验室实验的优点和局限性
One major advantage of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its high selectivity for the mu-opioid receptor, which allows for more specific targeting of this receptor in lab experiments. Additionally, its reduced potential for abuse and dependence makes it a safer alternative to traditional opioids for use in animal studies. However, one limitation of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol. One area of research could focus on further exploring its mechanism of action and how it differs from traditional opioids. Additionally, studies could investigate the potential of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol for the treatment of other conditions, such as depression or anxiety, which are also influenced by the mu-opioid receptor. Finally, future research could focus on developing new analogs of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol with improved solubility and other pharmacological properties.
合成方法
The synthesis of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol involves a multi-step process that begins with the reaction of 1-(1-propyl-4-piperidinyl)-2-bromoethane with pyrrolidine to form the intermediate 1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl)ethane. This intermediate is then reacted with formaldehyde and sodium borohydride to yield the final product, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been primarily studied for its potential as a new pain medication. It has been shown to be highly selective for the mu-opioid receptor, which is the primary target for opioid pain medications. However, unlike traditional opioids, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol does not produce the same level of respiratory depression or physical dependence, which are major concerns with opioid use. This makes [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol a promising candidate for the development of safer and more effective pain medications.
属性
IUPAC Name |
[1-(1-propylpiperidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-14-9-5-12(6-10-14)15-8-3-4-13(15)11-16/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALZMFJJONMUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Propylpiperidin-4-yl)pyrrolidin-2-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)
![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)
![4-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)thiomorpholine](/img/structure/B5232738.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232740.png)
![1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]](/img/structure/B5232755.png)

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5232760.png)
![ethyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5232764.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5232772.png)